Gageomacrolactin 2 is a member of the macrolide class of compounds, characterized by its complex molecular structure and significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly for its antimicrobial properties. The molecular formula of Gageomacrolactin 2 is , leading to a molecular weight of approximately 566.7 g/mol. It is primarily sourced from specific strains of bacteria, particularly those belonging to the genus Bacillus, which are known for their ability to produce various bioactive compounds.
Gageomacrolactin 2 is classified as a macrolide antibiotic, a subclass of polyketides. These compounds are typically derived from microbial fermentation processes, particularly those involving Bacillus subtilis. The classification of Gageomacrolactin 2 as a macrolide indicates its structural characteristics, which include a large lactone ring and multiple hydroxyl groups that contribute to its biological activity.
The synthesis of Gageomacrolactin 2 can be achieved through several methods, predominantly involving fermentation techniques. The initial step typically involves the cultivation of Bacillus subtilis under optimized conditions that favor the production of the macrolide. This process may include:
The technical details of these processes often require careful monitoring and optimization to ensure high yields and purity of Gageomacrolactin 2.
The molecular structure of Gageomacrolactin 2 features a large lactone ring with multiple substituents that enhance its biological activity. Key structural data includes:
These structural features play a crucial role in determining the compound's reactivity and interaction with biological systems.
Gageomacrolactin 2 participates in various chemical reactions typical for macrolides, including:
The specific reaction conditions (e.g., temperature, solvent choice) significantly influence the outcomes and yields of these transformations.
The mechanism of action for Gageomacrolactin 2 primarily involves its interaction with bacterial cell membranes. This compound disrupts membrane integrity, leading to increased permeability and eventual cell death. The key steps in this mechanism include:
This action underscores its potential as an antimicrobial agent against various pathogens.
Gageomacrolactin 2 exhibits several notable physical and chemical properties:
These properties are essential for understanding how Gageomacrolactin 2 can be utilized in laboratory settings or pharmaceutical formulations.
Gageomacrolactin 2 has several applications in scientific research and industry:
These applications highlight the importance of Gageomacrolactin 2 in both academic research and potential therapeutic developments.
Marine-derived Bacillus subtilis strain 109GGC020, isolated from sediment near Gageocho, Republic of Korea, serves as the primary source of gageomacrolactin 2. This strain was selected for its prolific production of antimicrobial macrolactins under optimized submerged fermentation conditions [1]. Marine B. subtilis exhibits distinct physiological adaptations compared to terrestrial counterparts, including enhanced osmo-tolerance and specialized secondary metabolite pathways linked to survival in high-pressure, nutrient-variable environments. Genomic analysis reveals unique marine-specific gene clusters that contribute to the structural diversification of macrolactins, such as gageomacrolactin 2 [1] [3].
Fermentation parameters critically influence yield:
Table 1: Fermentation Parameters for Gageomacrolactin 2 Production
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 28°C | Maximizes enzyme activity |
Duration | 7 days | Complete substrate utilization |
Aeration (Agitation) | 120 rpm | Enhances oxygen-dependent PKS reactions |
pH | 7.2 | Stabilizes PKS complex assembly |
Gageomacrolactin 2 biosynthesis is governed by a type I trans-AT PKS gene cluster spanning ~65 kb in the B. subtilis 109GGC020 genome. This cluster encodes:
The modular architecture follows a colinear logic:
Loading Module: AT-ACP → Module 1: KS-AT-DH-ER-KR-ACP → Module 2: KS-AT-KR-ACP → TE
Bioinformatic analysis via antiSMASH 5.0 predicts 12 elongation cycles, consistent with gageomacrolactin 2’s 24-membered macrolide core. Unusually, this PKS lacks embedded trans-AT domains, relying instead on discrete AT enzymes encoded outside the primary cluster—a feature associated with structural plasticity in marine macrolactins [5] [7].
Table 2: Key Domains in Gageomacrolactin 2 PKS Cluster
Domain | Gene Identifier | Function | Role in Gageomacrolactin 2 |
---|---|---|---|
KS | gmlKS1 | Chain elongation | Forms C1–C24 backbone |
KR | gmlKR3 | β-Keto reduction | Generates hydroxyl at C9 |
DH | gmlDH2 | Dehydration | Introduces Δ11,12 double bond |
TE | gmlTE | Macrocycle release | Cyclizes via C1–OH esterification |
Gageomacrolactin 2 biosynthesis is tightly regulated by nutrient-sensing and quorum-sensing pathways. Key regulatory mechanisms include:
Transcriptomic studies reveal a 22-fold upregulation of gmlTE (thioesterase gene) under optimized aeration, confirming oxygen-dependent post-PKS modifications. Dissolved oxygen levels at 30% saturation maximize KR/DH activity, critical for gageomacrolactin 2’s signature C9 hydroxyl and Δ11,12 unsaturation [1].
Marine B. subtilis 109GGC020 exhibits significant genetic divergence from terrestrial macrolactin producers (e.g., B. amyloliquefaciens FZB42):
Table 3: Genomic Comparison of Marine vs. Terrestrial Macrolactin Producers
Feature | Marine B. subtilis 109GGC020 | Terrestrial B. amyloliquefaciens FZB42 |
---|---|---|
PKS Cluster Size | 65 kb | 58 kb |
trans-AT Genes | 3 | 1 |
Regulatory Genes | comQXPA, mnR | rap-phr phosphatase system |
Antifungal tailoring | Cytochrome P450 gmlCYP1 | Absent |
Salt-Tolerance Genes | proH, ectABC (osmoprotectants) | Absent |
The marine strain harbors three unique genes:
Phylogenomic analysis indicates horizontal gene transfer (HGT) events from marine actinobacteria, evidenced by GC content anomalies (48% vs. core genome’s 43%) and integrase genes flanking the PKS cluster. These adaptations enable the marine strain to produce gageomacrolactin derivatives with enhanced bioactivity against marine-derived pathogens (e.g., Pseudomonas aeruginosa) compared to terrestrial macrolactins [1] [4].
Compound Names Mentioned in Article:Gageomacrolactin 2, Macrolactin A, Macrolactin B, Macrolactin F, Macrolactin W
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1